molecular formula C9H12N2O2 B373616 2,4,5-Trimethyl-3-nitroaniline

2,4,5-Trimethyl-3-nitroaniline

Cat. No.: B373616
M. Wt: 180.2g/mol
InChI Key: JBAZTQHUQJNKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethyl-3-nitroaniline is a nitro-substituted aromatic amine with three methyl groups and a nitro group positioned at the 3rd carbon of the benzene ring. The nitro group (-NO₂) is electron-withdrawing, while methyl (-CH₃) groups are electron-donating, creating unique electronic effects that influence reactivity and stability .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.2g/mol

IUPAC Name

2,4,5-trimethyl-3-nitroaniline

InChI

InChI=1S/C9H12N2O2/c1-5-4-8(10)7(3)9(6(5)2)11(12)13/h4H,10H2,1-3H3

InChI Key

JBAZTQHUQJNKTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)N

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Nitroaniline (C₆H₆N₂O₂)

    • Structure : A single nitro group at the 3rd position and an amine group at the 1st position.
    • Key Differences : Lacks methyl groups, making it less sterically hindered but more polar due to the nitro-amine interaction. Used as a standard in environmental analysis .
    • Molecular Weight : 138.12 g/mol .
  • 3-Methyl-4-nitroaniline (C₇H₈N₂O₂) Structure: Methyl at position 3 and nitro at position 3. Used in synthesizing intermediates like 4-iodo-2-methylaniline .

Methyl Group Variations

  • 3,4,5-Trimethylaniline (C₉H₁₃N)

    • Structure : Three methyl groups at positions 3, 4, and 4.
    • Key Differences : Absence of a nitro group results in higher electron density on the aromatic ring, increasing susceptibility to electrophilic substitution. Molecular weight: 135.21 g/mol .
  • 2,4,6-Trinitrotoluene (TNT; C₇H₅N₃O₆)

    • Structure : Three nitro groups at positions 2, 4, and 6, with a methyl group at position 1.
    • Key Differences : Multiple nitro groups enhance explosive properties, whereas 2,4,5-trimethyl-3-nitroaniline’s single nitro group limits such reactivity .

Halogenated and Fluorinated Analogs

  • 3,4,5-Trichloroaniline (C₆H₄Cl₃N)

    • Structure : Chlorine atoms replace methyl groups.
    • Key Differences : Chlorine’s electron-withdrawing nature decreases ring reactivity compared to methyl groups. Used as an environmental standard .
  • 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline

    • Structure : Trifluoromethyl (-CF₃) and dimethylamine groups at positions 3 and 4, respectively.
    • Key Differences : The strong electron-withdrawing -CF₃ group significantly reduces basicity compared to methyl-substituted analogs .

Data Table: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound C₉H₁₂N₂O₂ ~180.21 (estimated) 2,4,5-CH₃; 3-NO₂ Research chemical, electronic studies
3-Nitroaniline C₆H₆N₂O₂ 138.12 3-NO₂; 1-NH₂ Environmental analysis standard
3-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 3-CH₃; 4-NO₂ Intermediate in organic synthesis
3,4,5-Trimethylaniline C₉H₁₃N 135.21 3,4,5-CH₃ High electron density, lab reagent
2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆ 227.13 2,4,6-NO₂; 1-CH₃ Explosive, high stability

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